molecular formula C12H17NO3 B7867095 Methyl 2-amino-3-isobutoxybenzoate

Methyl 2-amino-3-isobutoxybenzoate

Cat. No.: B7867095
M. Wt: 223.27 g/mol
InChI Key: LJJBMICTZOAXJR-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-isobutoxybenzoate is a substituted methyl benzoate derivative characterized by an amino group at the 2-position and an isobutoxy group at the 3-position of the benzene ring. This structural configuration imparts unique physicochemical properties, making it a compound of interest in pharmaceutical and agrochemical research. Its synthesis typically involves multi-step reactions, including esterification and substitution processes, as exemplified by procedures for analogous methyl 2-benzoylamino-3-oxobutanoate derivatives .

Properties

IUPAC Name

methyl 2-amino-3-(2-methylpropoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)7-16-10-6-4-5-9(11(10)13)12(14)15-3/h4-6,8H,7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJBMICTZOAXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Methyl Esters of Substituted Benzoates

Methyl 2-amino-3-isobutoxybenzoate shares functional group similarities with other methyl esters, such as methyl laurate (dodecanoic acid methyl ester) and communic acid methyl esters. Key distinctions arise from substituent effects:

Compound Substituents Molecular Weight Application Key Reference
This compound 2-NH₂, 3-OCH₂CH(CH₃)₂ ~223.3 g/mol* Potential agrochemical precursor
Methyl laurate CH₃(CH₂)₁₀COOCH₃ 214.34 g/mol Surfactant, biodiesel component
Z-Communic acid methyl ester Cyclic diterpene ester ~316.5 g/mol Resin component in plant extracts
Metsulfuron methyl ester Sulfonylurea-triazine backbone 381.4 g/mol Herbicide


*Calculated based on structural formula.

  • Physicochemical Properties: Methyl laurate, a linear aliphatic ester, exhibits higher hydrophobicity compared to aromatic esters like this compound, which has polar amino and ether groups enhancing solubility in polar solvents .
  • Synthetic Complexity: The synthesis of this compound requires regioselective substitution, akin to methods for methyl 2-benzoylamino-3-arylaminobut-2-enoates, where catalytic PTSA or PPA is used to achieve high yields . In contrast, simpler esters like methyl laurate are synthesized via direct esterification of fatty acids .

Functional Analog: 2-Aminobenzamides

2-Aminobenzamide derivatives, such as those in , share the 2-amino aromatic motif but replace the ester group with an amide. This substitution significantly alters bioactivity and stability:

  • Bioactivity: 2-Aminobenzamides are extensively studied as enzyme inhibitors (e.g., PARP inhibitors) due to their hydrogen-bonding capacity, whereas methyl esters like the target compound may exhibit herbicidal activity via different mechanisms .
  • Stability: The ester group in this compound is more hydrolytically labile than the amide bond in 2-aminobenzamides, impacting shelf-life and metabolic pathways .

Analytical Characterization

Gas chromatography (GC) data for resin-derived methyl esters (e.g., sandaracopimaric acid methyl ester) show retention time variations dependent on branching and functional groups . This compound, with its aromatic backbone and polar substituents, would likely exhibit distinct retention behavior compared to terpene-based esters.

Key Research Findings and Implications

  • Synthetic Efficiency: The use of PPA or PTSA catalysts in related syntheses suggests that this compound could be optimized for industrial-scale production .

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